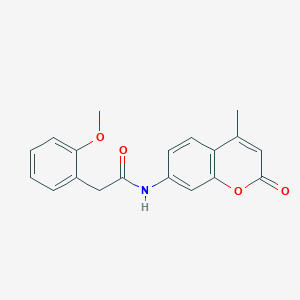![molecular formula C14H16N2OS B5497679 4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B5497679.png)
4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various areas such as medicinal chemistry, drug development, and biochemical research. This compound is also known as PZM21 and is a potent analgesic that has shown promising results in preclinical studies.
作用機序
The mechanism of action of 4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine involves the activation of the mu-opioid receptor. It has been found to be a biased agonist, which means that it selectively activates certain signaling pathways while avoiding others. This property makes it an attractive candidate for drug development, as it can potentially reduce the side effects associated with traditional opioid analgesics.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine are primarily related to its analgesic properties. It has been found to be effective in reducing pain in preclinical studies, and its mechanism of action suggests that it may be less addictive and have fewer side effects than traditional opioid analgesics.
実験室実験の利点と制限
The advantages of using 4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine in lab experiments include its potent analgesic properties, its potential as a drug candidate for the treatment of chronic pain, addiction, and depression, and its selectivity for certain signaling pathways. The limitations of using this compound in lab experiments include its high cost of synthesis and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for research on 4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine. Some of these include:
1. Further studies to determine the safety and efficacy of this compound in humans.
2. Development of novel analogs of this compound with improved selectivity and potency.
3. Investigation of the potential application of this compound in the treatment of other diseases and conditions.
4. Studies to understand the mechanism of action of this compound in more detail.
5. Development of new synthetic methods for the production of this compound to reduce its cost and increase its availability.
Conclusion:
In conclusion, 4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine is a promising compound with potential applications in medicinal chemistry, drug development, and biochemical research. Its potent analgesic properties and selective activation of certain signaling pathways make it an attractive candidate for drug development. However, further studies are needed to determine its safety and efficacy in humans and to develop novel analogs with improved selectivity and potency.
合成法
The synthesis of 4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine involves the reaction of 2-bromo-4'-methylacetophenone with sodium thiomethoxide to form 2-(4-methylphenyl)thiazol-4-yl)methanol. This intermediate is then reacted with morpholine in the presence of a palladium catalyst to yield the final product, 4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine.
科学的研究の応用
The potential of 4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine in scientific research is vast. One of the primary applications of this compound is in the field of medicinal chemistry. It has shown potent analgesic properties and has been found to be effective in the treatment of chronic pain. It has also been studied for its potential application in the treatment of addiction and depression.
特性
IUPAC Name |
4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-2-4-12(5-3-1)14-15-13(11-18-14)10-16-6-8-17-9-7-16/h1-5,11H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKZRFLEXQOMCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Phenyl-1,3-thiazol-4-yl)methyl]morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-fluoro-2-methylphenyl)urea](/img/structure/B5497599.png)
![1'-[(3,4-dimethoxypyridin-2-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5497612.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5497616.png)
![{4-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-3-morpholinyl}acetic acid](/img/structure/B5497623.png)
![3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5497637.png)
![4-{3-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]pyridin-2-yl}morpholine](/img/structure/B5497641.png)

![1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-3-phenyl-3-pyrrolidinol](/img/structure/B5497663.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-benzylacetamide](/img/structure/B5497671.png)
![3,4-dimethyl-6-[(4-phenyl-1-piperazinyl)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5497694.png)


![methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B5497710.png)
![2,5-dichloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide](/img/structure/B5497713.png)